

Hexahydroxybenzene: From Discovery to Synthesis - A Technical Guide

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Compound of Interest

Compound Name: Hexahydroxybenzene

Cat. No.: B1219233

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This in-depth technical guide provides a comprehensive overview of the discovery and seminal syntheses of **hexahydroxybenzene**. Tailored for researchers, scientists, and drug development professionals, this document details the historical context of its discovery, outlines key synthetic methodologies with experimental protocols, and presents its physicochemical properties in a structured format.

Discovery

Hexahydroxybenzene ($C_6H_6O_6$), a six-fold phenol of benzene, was first synthesized and characterized by Rudolf Nietzki and Theodor Benckiser in 1885. Their work clarified the structure of a substance known as "potassium carbonyl," which was the product of the reaction between carbon monoxide and potassium. They demonstrated that the hydrolysis of this potassium salt yielded **hexahydroxybenzene**.

Physicochemical Properties

Hexahydroxybenzene is a crystalline solid that is soluble in hot water.^[1] It is a highly hydroxylated aromatic compound, which imparts it with significant reactivity and potential for further chemical modifications.^[2]

Property	Value	Reference
Molecular Formula	C ₆ H ₆ O ₆	[3]
Molecular Weight	174.11 g/mol	[3]
Appearance	White to gray crystalline solid	[2][4]
Solubility	Soluble in hot water	[1]
Melting Point	> 310 °C	[1]
Density	2.176 g/cm ³	[1]
Boiling Point	659.6 °C at 760 mmHg	[1]
Hydrogen Bond Donors	6	[4]
Hydrogen Bond Acceptors	6	[4]
CAS Number	608-80-0	[4]

Synthetic Methodologies

Several methods for the synthesis of **hexahydroxybenzene** have been developed since its discovery. The following sections detail the key experimental protocols.

Synthesis from Tetrahydroxy-p-benzoquinone (Modern and Convenient Method)

This method is considered a convenient and high-yield procedure for the preparation of **hexahydroxybenzene**.^[5]

Experimental Protocol:

- **Reaction Setup:** A solution of 10 g (0.058 mole) of tetrahydroxyquinone in 200 ml of 2.4N hydrochloric acid is brought to a boil in a 1.5-liter beaker.^[5]
- **Reduction:** To the boiling solution, 100 g (0.44 mole) of stannous chloride dihydrate is added. The deep-red color of the solution disappears, and grayish crystals of **hexahydroxybenzene** precipitate.^[5]

- Purification (Step 1): 250 ml of 12N hydrochloric acid is added, and the mixture is heated to boiling with constant stirring. The beaker is then removed from the heat, and an additional 600 ml of 12N hydrochloric acid is added. The solution is cooled in a refrigerator to allow for crystallization.[5]
- Purification (Step 2): The crude **hexahydroxybenzene** is collected and dissolved in 450 ml of hot 2.4N hydrochloric acid containing 3 g of hydrated stannous chloride and 1 g of decolorizing carbon. The solution is filtered while hot.[5]
- Crystallization: One liter of 12N hydrochloric acid is added to the filtrate, and the mixture is cooled in a refrigerator. The resulting snow-white crystals of **hexahydroxybenzene** are collected under a nitrogen or carbon dioxide atmosphere on a Büchner funnel with a sintered-glass disk.[5]
- Washing and Drying: The crystals are washed with 100 ml of a cold 1:1 mixture of ethanol and 12N hydrochloric acid and then dried in a vacuum desiccator over sodium hydroxide pellets.[5]

Yield: 7.1–7.8 g (70–77%).[5]

Synthesis from Carbon Monoxide and Alkali Metals

This method involves the direct reaction of carbon monoxide with an alkali metal, such as sodium, at elevated temperatures and pressures to form the corresponding hexacarbonyl, which is then hydrolyzed.[6]

Experimental Protocol (based on a patented process):

- Reaction Setup: 25 grams of sodium are placed in a rotary steel autoclave.[6]
- Reaction Conditions: Carbon monoxide is introduced at a starting pressure of 70 atmospheres. The autoclave is heated to 340 °C for approximately 8.8 hours.[6]
- Hydrolysis: The reaction product, containing the sodium salt of **hexahydroxybenzene**, is then hydrolyzed to yield **hexahydroxybenzene**. [6]

Quantitative Data from Patent Examples:

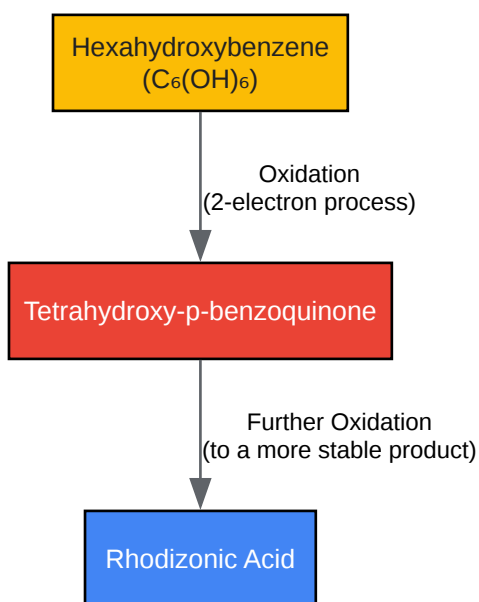
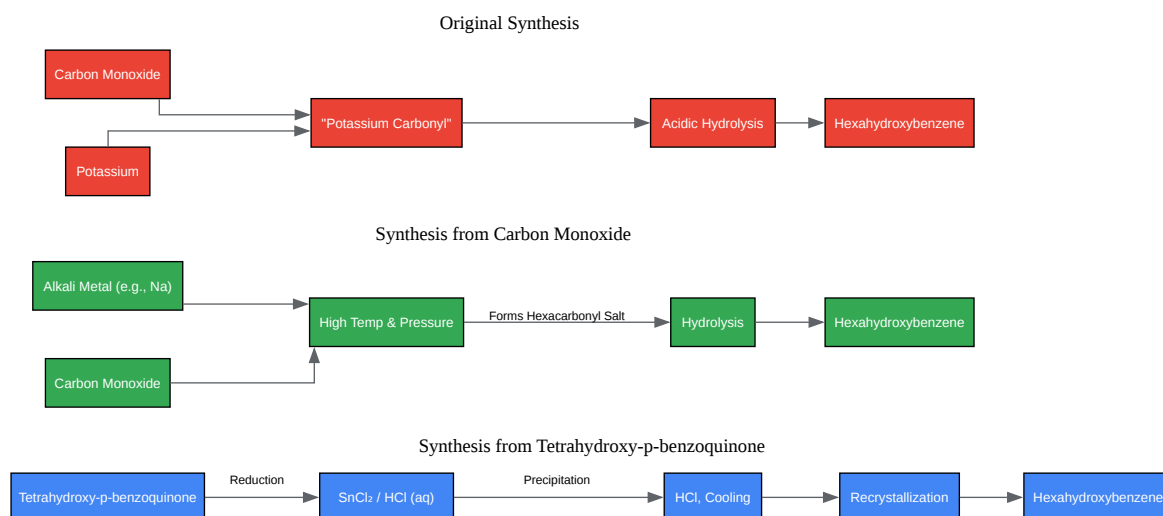
Parameter	Value	Reference
Reactants	Sodium and Carbon Monoxide	[6]
Temperature	250 °C to 380 °C	[6]
Pressure	30 to 180 atmospheres	[6]
Conversion of Sodium	Up to 72% to the hexacarbonyl	[6]

Original Synthesis via Acidic Hydrolysis of "Potassium Carbonyl"

The first synthesis of **hexahydroxybenzene** was achieved by Nietzki and Benckiser through the acidic hydrolysis of the product formed from the reaction of potassium and carbon monoxide. While a detailed, modern experimental protocol for this specific historical synthesis is not readily available, the general principle involves the formation of the hexapotassium salt of **hexahydroxybenzene**, which is then hydrolyzed with acid to yield the final product.

Chemical Pathways and Workflows

The synthesis and reactivity of **hexahydroxybenzene** can be visualized through the following diagrams.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com